

An In-depth Technical Guide to Niddamycin: Chemical Properties and Biosynthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the macrolide antibiotic **Niddamycin**, focusing on its chemical properties and biosynthetic pathway. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Core Chemical Properties of Niddamycin

Niddamycin is a macrolide antibiotic with a complex chemical structure.[1][2] Its fundamental chemical data are summarized below.

Property	Value	Source
Chemical Formula	C40H65NO14	[1][3]
Molecular Weight	783.95 g/mol	[1]
Exact Mass	783.4405 Da	[1][3]
CAS Number	20283-69-6	[1][3]

Biosynthesis of Niddamycin

Niddamycin is a secondary metabolite produced by Streptomyces caelestis and was first identified in Streptomyces djakartensis.[2] Its biosynthesis is a complex process orchestrated



by a type I polyketide synthase (PKS) gene cluster.[2][4][5] The PKS genes direct the assembly of the 16-membered macrolide ring from simple carboxylic acid precursors.[2]

The **Niddamycin** PKS gene cluster from Streptomyces caelestis NRRL-2821 has been isolated and characterized.[2][4][5] Analysis of 40 kb of DNA revealed five large open reading frames (ORFs) that encode seven modular sets of enzymatic activities required for the synthesis of the polyketide backbone.[2][5][6] Disruption of the second ORF in this cluster was shown to eliminate **Niddamycin** production, confirming the role of these genes in its biosynthesis.[5][6]

The enzymatic domains within each module of the PKS are consistent with the structure of **Niddamycin**, predicting the incorporation of acetate, propionate, and butyrate derivatives.[2] The modular nature of these PKS systems is a key area of research for the combinatorial biosynthesis of novel antibiotics.[7]

The following diagram illustrates the organization of the polyketide synthase gene cluster responsible for **Niddamycin** biosynthesis.



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Caption: Organization of the **Niddamycin** polyketide synthase (PKS) gene cluster.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of the **Niddamycin** PKS gene cluster from Streptomyces caelestis are described by Kakavas et al. (1997). The general methodology involved the following key steps:

 Genomic DNA Library Construction: Chromosomal DNA from Streptomyces caelestis NRRL-2821 was isolated and used to construct a genomic library.



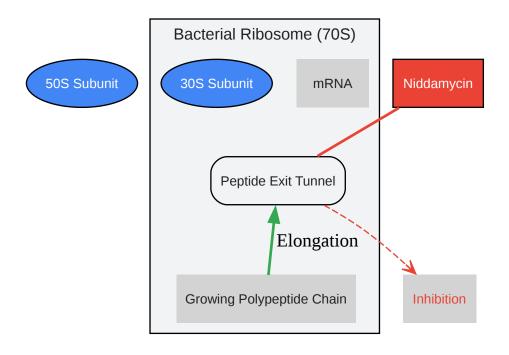
- PCR Screening: Degenerate primers targeting conserved regions of ketosynthase (KS) and acyltransferase (AT) domains of PKS genes were used to screen the library.
- Gene Sequencing and Analysis: Positive clones were sequenced and the DNA sequence
 was analyzed to identify open reading frames (ORFs) and deduce the modular organization
 of the PKS.
- Gene Disruption: To confirm the function of the cloned PKS genes, a targeted gene disruption of one of the ORFs was performed, and the resulting mutant was analyzed for Niddamycin production.

Further research into the specific mechanism of action of **Niddamycin** would require detailed protocols for assays such as minimum inhibitory concentration (MIC) determination against various bacterial strains, ribosome binding assays, and in vitro protein synthesis inhibition assays.

Signaling Pathways

Niddamycin, like other macrolide antibiotics, is known to inhibit protein synthesis by binding to the 50S ribosomal subunit.[2] This interaction blocks the exit tunnel of the ribosome, thereby preventing the elongation of the polypeptide chain. The specific signaling pathways affected by this mechanism are those essential for bacterial growth and proliferation, which are dependent on active protein synthesis. A diagram illustrating this general mechanism is provided below.





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Caption: General mechanism of action for macrolide antibiotics like **Niddamycin**.

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